

An In-depth Technical Guide to BYK 49187: A Potent PARP Inhibitor

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Compound of Interest

Compound Name: BYK 49187

Cat. No.: B1663723

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BYK 49187**, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into its properties, biological activity, and potential therapeutic applications.

Core Properties of BYK 49187

BYK 49187 is a small molecule inhibitor targeting PARP-1 and PARP-2.^{[1][2]} Its chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	163120-31-8	[1][3]
Molecular Formula	C ₁₉ H ₂₁ N ₅ O	[1][3][4]
Molecular Weight	335.4 g/mol	[1]
IUPAC Name	4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidiny]-6H-imidazo[4,5,1-ij]quinolin-6-one	[1]
Purity	≥98% (HPLC)	
Solubility	Soluble in ethanol (<16.77mg/ml), insoluble in DMSO	[4]
Storage	Store at +4°C	

Biological Activity and Mechanism of Action

BYK 49187 is a potent inhibitor of both PARP-1 and PARP-2.[1][2] PARP enzymes are crucial for various cellular processes, most notably DNA repair and programmed cell death.[4] By inhibiting these enzymes, **BYK 49187** can interfere with the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), this inhibition can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

The inhibitory activity of **BYK 49187** has been quantified in both cell-free and cellular assays.

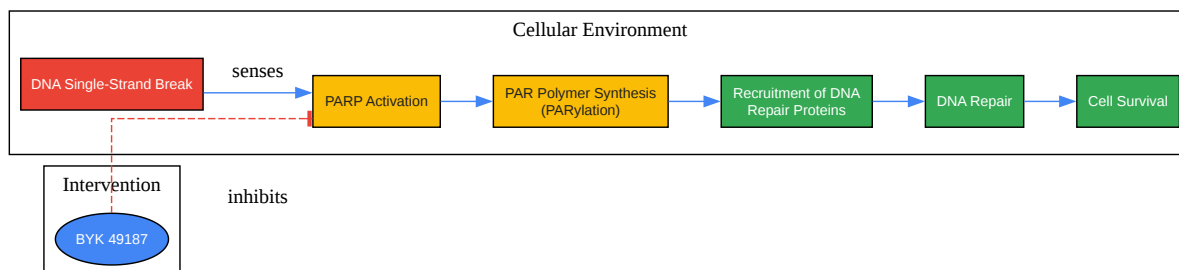
Target	Assay Type	pIC ₅₀	Reference
Recombinant PARP-1	Cell-free	8.36	
Murine PARP-2	Cell-free	7.50	
PAR Formation in A549 cells	Cellular	7.80	[4]
PAR Formation in C4I cells	Cellular	7.02	[4]
PAR Formation in H9c2 cells	Cellular	7.65	[4]

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

- In Vitro Studies: **BYK 49187** demonstrates potent inhibitory activity against human PARP-1 in both cell-free and cellular assays.
- In Vivo Studies: Research has shown that **BYK 49187** can reduce myocardial infarct size in vivo, suggesting a potential role in cardioprotection.[2]

Signaling Pathway and Experimental Workflow

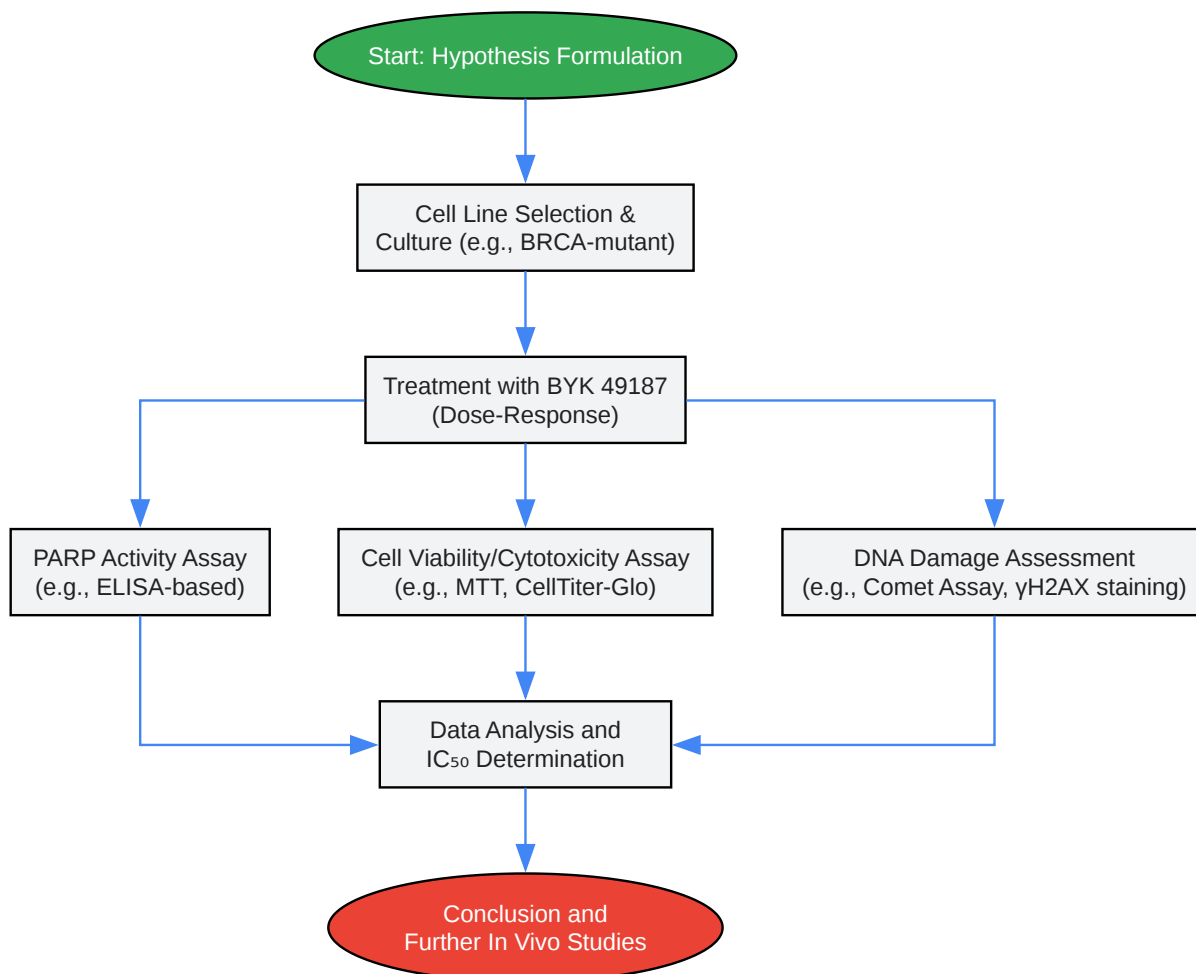
The primary mechanism of action for **BYK 49187** involves the inhibition of the PARP-mediated DNA damage repair pathway. The following diagram illustrates this process.



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Caption: Inhibition of the PARP-mediated DNA repair pathway by **BYK 49187**.

A typical experimental workflow to evaluate the efficacy of a PARP inhibitor like **BYK 49187** is outlined below.



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Caption: General experimental workflow for in vitro evaluation of **BYK 49187**.

Experimental Protocols

Detailed experimental protocols are critical for reproducible research. Below are generalized methodologies for key experiments cited in the literature for PARP inhibitors.

Protocol 1: Cell-Free PARP Inhibition Assay (ELISA-based)

- Objective: To determine the in vitro inhibitory activity of **BYK 49187** on recombinant PARP-1 and PARP-2.

- Materials: Recombinant human PARP-1 or murine PARP-2, histone-coated 96-well plates, biotinylated-NAD⁺, streptavidin-HRP, TMB substrate, stop solution, **BYK 49187** at various concentrations.
- Methodology:
 - Coat a 96-well plate with histones.
 - Add recombinant PARP enzyme, biotinylated-NAD⁺, and varying concentrations of **BYK 49187** to the wells.
 - Incubate to allow the PARP reaction to occur.
 - Wash the plate to remove unbound reagents.
 - Add streptavidin-HRP and incubate.
 - Wash the plate and add TMB substrate.
 - Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
 - Calculate the percent inhibition and determine the pIC₅₀ value.

Protocol 2: Cellular PARP Inhibition Assay (Immunofluorescence)

- Objective: To assess the ability of **BYK 49187** to inhibit PARP activity within cells.
- Materials: A549, C4I, or H9c2 cell lines, cell culture medium, DNA damaging agent (e.g., H₂O₂), **BYK 49187**, primary antibody against PAR, fluorescently labeled secondary antibody, DAPI for nuclear staining, fluorescence microscope.
- Methodology:
 - Seed cells in a multi-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of **BYK 49187**.

- Induce DNA damage with a DNA damaging agent.
- Fix and permeabilize the cells.
- Incubate with the primary antibody against PAR, followed by the fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Visualize and quantify the fluorescence intensity of PAR formation using a fluorescence microscope.
- Calculate the percent inhibition and determine the pIC₅₀ value.

Safety and Handling

BYK 49187 is intended for research use only and is not for diagnostic or therapeutic use.^[1] Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment, should be followed.

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